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Compound of Interest

Compound Name: Antheraxanthin A

CAS No.: 640-03-9

Cat. No.: B039726 Get Quote

Nomenclature & Scope Clarification
Note on "Antheraxanthin A": In standard chemical nomenclature, the specific designation

"Antheraxanthin A" is not widely recognized in major databases (PubChem, ChEBI). It is

highly probable this refers to the all-trans-Antheraxanthin isomer, the primary bioactive

intermediate in the Xanthophyll Cycle, distinct from its cis-isomers or its metabolic precursors

(Violaxanthin) and products (Zeaxanthin). This guide focuses on the rigorous quantification of

Antheraxanthin (5,6-epoxy-5,6-dihydro-β,β-carotene-3,3'-diol), distinguishing it from structural

isomers and preventing the common "epoxide-furanoid" rearrangement artifact that plagues

amateur protocols.

Executive Summary
Antheraxanthin is a mono-epoxide carotenoid critical for Non-Photochemical Quenching (NPQ)

in plants and serves as a potent antioxidant in human bioavailability studies. Its measurement

in complex matrices is notoriously difficult due to two factors:

Structural Similarity: It co-elutes with Lutein and Zeaxanthin on standard C18 columns.

Chemical Lability: The 5,6-epoxide ring is acid-labile. Standard saponification protocols often

convert Antheraxanthin into Mutatochrome or Luteoxanthin (furanoid rearrangement),

leading to false negatives.
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This protocol details a C30-UHPLC-APCI-MS/MS workflow that resolves these isomers and

eliminates saponification-induced degradation.

Biological Context & Mechanism
Antheraxanthin acts as the "bridge" in the Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ)

cycle. Under high light stress, Violaxanthin is de-epoxidized to Antheraxanthin and then

Zeaxanthin to dissipate excess energy as heat. In human plasma, it appears as a dietary

metabolite with potential anti-inflammatory properties.

Figure 1: The VAZ Cycle and Antheraxanthin Lability (This diagram illustrates the enzymatic

conversion and the critical acid-catalyzed degradation pathway that must be avoided during

extraction.)
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Caption: The VAZ cycle. Red dotted line indicates the degradation pathway triggered by

improper extraction (acid/heat), converting Antheraxanthin into furanoid artifacts.

Experimental Protocol: Sample Preparation
The "No-Saponification" Rule
Expert Insight: Most general carotenoid protocols recommend saponification (KOH treatment)

to remove lipids and chlorophyll. Do NOT saponify samples when targeting Antheraxanthin

unless strictly necessary (e.g., high-fat ester analysis).[1] The alkali treatment often degrades

the epoxide group. If lipids must be removed, use Lipase (Type VII from Candida rugosa)

enzymatic hydrolysis at pH 7.0, not chemical saponification.

Extraction Workflow (Plant & Plasma)
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Reagents:

Extraction Solvent: Methanol:MTBE (Methyl tert-butyl ether) (50:50, v/v) + 0.1% BHT

(Butylated hydroxytoluene) to prevent oxidation.

Internal Standard (IS):Trans-β-Apo-8'-carotenal (synthetic, stable).

Step-by-Step Protocol:

Sample Collection (Critical):

Plant: Flash freeze in Liquid N2 immediately upon harvest. Grind to fine powder under

Liquid N2.

Plasma:[2][3][4] Collect in EDTA tubes, centrifuge at 4°C, store at -80°C.

Lysis & Extraction:

Add 50 mg tissue (or 200 µL plasma) to 1 mL chilled Extraction Solvent.

Spike with 10 µL Internal Standard (5 µg/mL).

Vortex for 1 min (keep tubes on ice).

Sonicate for 5 min (water bath < 10°C). Note: Heat kills epoxides.

Phase Separation:

Add 200 µL ultrapure water (induces phase separation).

Centrifuge at 12,000 x g for 5 min at 4°C.

Collect the upper organic layer (MTBE-rich) containing carotenoids.

Drying & Reconstitution:

Evaporate supernatant under a stream of Nitrogen gas (N2) at room temperature. Do not

heat.
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Reconstitute in 100 µL of MeOH:MTBE (90:10).

Filter through 0.2 µm PTFE filter (hydrophobic) into amber HPLC vials.

Analytical Method: UHPLC-APCI-MS/MS
Why C30? Standard C18 columns separate based on hydrophobicity. Antheraxanthin, Lutein,

and Zeaxanthin have identical mass (isomers) and similar hydrophobicity. C30 columns

separate based on shape selectivity, resolving the "kinked" cis-isomers from the linear trans-

forms.

Figure 2: Analytical Workflow (The decision tree for selecting the correct ionization and column

chemistry.)
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Caption: Analytical configuration. APCI is selected over ESI due to the non-polar nature of

xanthophylls.

Instrument Parameters
System: UHPLC coupled to Triple Quadrupole MS.

Column: YMC Carotenoid C30 (3 µm, 2.0 x 150 mm) or Accucore C30.

Column Temp: 25°C (Lower temp improves isomer resolution).

Mobile Phase A: Methanol:Water (98:2) + 0.1% Formic Acid.

Mobile Phase B: MTBE (100%).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)

0.0 95 5 0.4

12.0 55 45 0.4

15.0 5 95 0.4

18.0 5 95 0.4

18.1 95 5 0.4

| 23.0 | 95 | 5 | 0.4 |

MS/MS Transitions (APCI +)
Antheraxanthin forms a protonated molecule

.
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Analyte
Precursor Ion (

)

Product Ion 1
(Quant)

Product Ion 2
(Qual)

Collision
Energy (eV)

Antheraxanthin 585.4
567.4 (Loss of

H2O)

493.3 (Loss of

Toluene)
20 / 35

Zeaxanthin 569.4 551.4 477.3 20 / 35

Violaxanthin 601.4 583.4 221.1 22 / 40

IS (Apo-8'-

carotenal)
417.3 399.3 357.2 18 / 30

Validation & Quality Control
System Suitability
Before running samples, inject a mixed standard of Antheraxanthin, Zeaxanthin, and Lutein.

Requirement: Resolution (

) between Antheraxanthin and Lutein must be > 1.5. If peaks merge, lower the column
temperature to 20°C or decrease the gradient slope.

Calculation of Recovery
Since Antheraxanthin is unstable, recovery must be monitored closely.

Acceptable Range: 85% - 115%.

Linearity
Construct a 6-point calibration curve (0.1 µg/mL to 10 µg/mL).

Linearity (

): > 0.995.

LOD: Typically ~5 ng/mL in plasma matrices using APCI.
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Troubleshooting Guide (Expertise Pillar)
Issue Probable Cause Corrective Action

Peak Splitting
Isomerization during

extraction.

Ensure samples were kept in

the dark and cold. Check if

extraction solvent became

acidic.

Low Sensitivity Poor ionization in APCI.

Check the Corona Discharge

Pin current (should be ~4-5

µA). Ensure mobile phase has

no water contamination >5%.

Retention Time Shift
Column aging or temp

fluctuation.

C30 columns are sensitive to

temperature. Use a column

oven. Flush column with 100%

MTBE to remove lipid buildup.

Antheraxanthin Peak Missing Converted to Mutatochrome.

Check pH. If the sample was

exposed to acid (pH < 5), the

epoxide ring opened. Re-

extract with BHT and

neutralized solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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